

Safety data sheet for 1-Bromo-2-chloro-4-ethylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-2-chloro-4-ethylbenzene**

Cat. No.: **B2527302**

[Get Quote](#)

Technical Guide: 1-Bromo-2-chloro-4-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for **1-Bromo-2-chloro-4-ethylbenzene** was located. The following information is compiled from publicly available data for this compound and data from structurally similar compounds. All safety and handling procedures should be conducted with caution and under the supervision of a qualified professional.

Chemical and Physical Properties

1-Bromo-2-chloro-4-ethylbenzene is a halogenated aromatic compound. Its properties are crucial for understanding its behavior in experimental settings.

Property	Value	Source
Molecular Formula	C ₈ H ₈ BrCl	American Elements[1]
Molecular Weight	219.51 g/mol	PubChem
CAS Number	1369951-03-0	American Elements[1]
Appearance	Not specified; likely a liquid or low-melting solid	Inferred
Boiling Point	Not determined	
Melting Point	Not determined	
Density	Not determined	
Solubility	Expected to be soluble in organic solvents and insoluble in water	Inferred from structure

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet is unavailable, the hazards can be inferred from the structurally related compound, 4-Bromo-1-chloro-2-ethylbenzene, and general knowledge of halogenated aromatic compounds.

Potential Hazards:

- Skin Irritation: May cause skin irritation upon contact.
- Eye Irritation: May cause serious eye irritation.
- Respiratory Irritation: May cause respiratory irritation if inhaled.
- Toxicity: The toxicological properties have not been fully investigated. Handle with care.

Recommended Safety Precautions:

- Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or dust.

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
 - Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

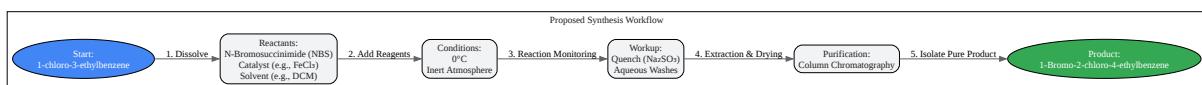
Based on the potential hazards, the following first aid measures are recommended in case of exposure:

- After Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.
- After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
- After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
- After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

Proposed Synthesis of 1-Bromo-2-chloro-4-ethylbenzene

A plausible synthetic route for **1-Bromo-2-chloro-4-ethylbenzene** can be adapted from known procedures for similar halogenated aromatic compounds. One potential method is the bromination of 1-chloro-3-ethylbenzene.


Materials:

- 1-chloro-3-ethylbenzene
- N-Bromosuccinimide (NBS)
- Anhydrous iron(III) chloride (FeCl_3) or another suitable Lewis acid catalyst
- Anhydrous dichloromethane (DCM) or another suitable solvent
- Sodium sulfite solution
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 1-chloro-3-ethylbenzene in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C in an ice bath.
- Add the Lewis acid catalyst (e.g., FeCl_3) to the solution.
- Slowly add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture, maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction to stir at 0°C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite.
- Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

- Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 .
- Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield pure **1-Bromo-2-chloro-4-ethylbenzene**.

[Click to download full resolution via product page](#)

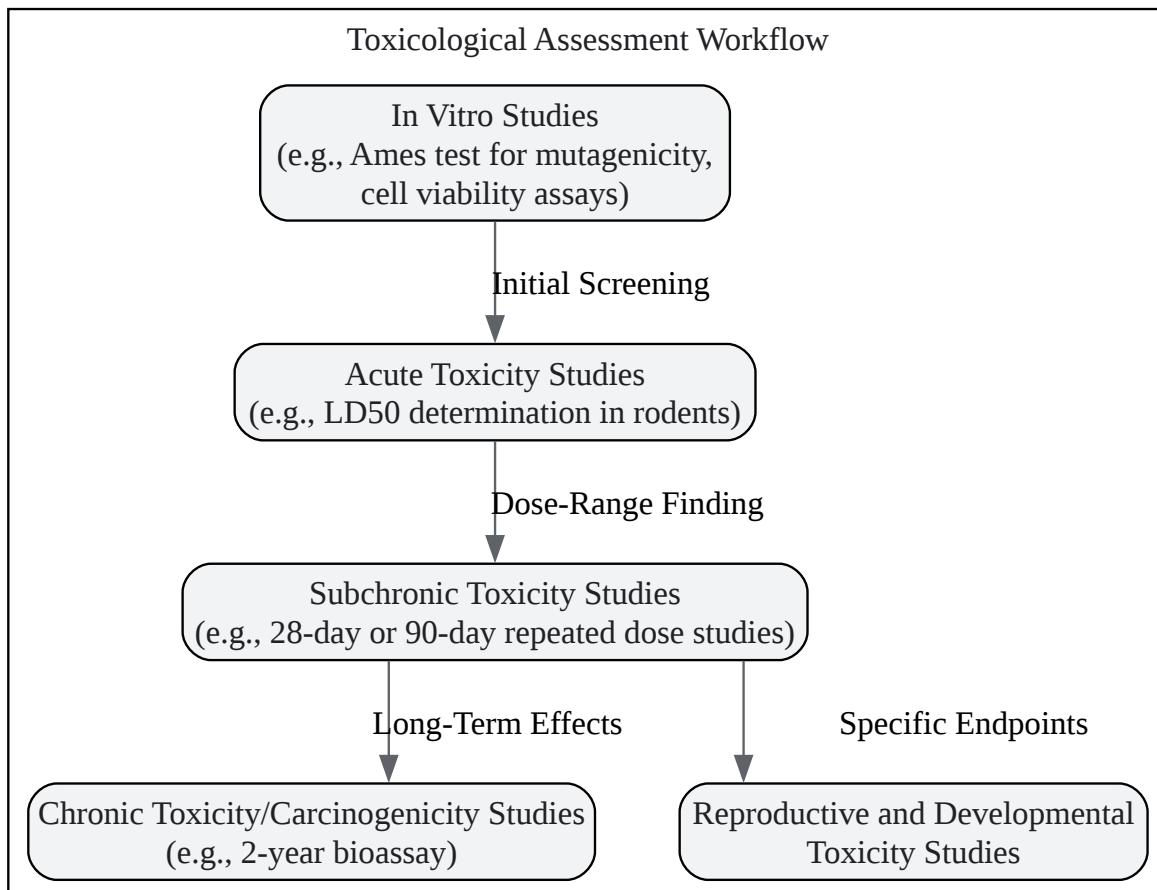
Caption: Proposed workflow for the synthesis of **1-Bromo-2-chloro-4-ethylbenzene**.

Analytical Methods

The purity and identity of **1-Bromo-2-chloro-4-ethylbenzene** can be confirmed using standard analytical techniques.

- Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column chromatography fractions.
- Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and confirm its molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and ^{13}C): To elucidate the chemical structure of the compound.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Toxicological Information


Specific toxicological data for **1-Bromo-2-chloro-4-ethylbenzene** is not available. The following information is based on the toxicology of ethylbenzene and general principles of halogenated aromatic compounds.

Potential Toxicological Effects:

- Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
- Chronic Toxicity: Long-term exposure to halogenated aromatic compounds can have effects on the liver, kidneys, and nervous system. The ethyl group may also contribute to neurotoxic effects similar to those of ethylbenzene.
- Carcinogenicity: There is no data on the carcinogenic potential of this specific compound.
- Mutagenicity and Teratogenicity: There is no data on the mutagenic or teratogenic potential of this specific compound.

Experimental Toxicology Workflow:

A standard workflow for assessing the toxicology of a novel compound like **1-Bromo-2-chloro-4-ethylbenzene** would involve a series of in vitro and in vivo studies.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the toxicological evaluation of a chemical compound.

Ecological Information

The environmental fate and ecological effects of **1-Bromo-2-chloro-4-ethylbenzene** have not been determined. As a halogenated aromatic hydrocarbon, it is expected to be persistent in the environment and may bioaccumulate. Proper disposal procedures should be followed to prevent environmental contamination.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Waste materials should be handled as hazardous waste. Do not allow this material to enter drains or waterways.

This technical guide provides a summary of the available information on **1-Bromo-2-chloro-4-ethylbenzene**. Researchers and scientists are urged to exercise caution and consult with safety professionals before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [americanelements.com](http://www.americanelements.com) [americanelements.com]
- To cite this document: BenchChem. [Safety data sheet for 1-Bromo-2-chloro-4-ethylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2527302#safety-data-sheet-for-1-bromo-2-chloro-4-ethylbenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com